6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin
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Overview
Description
6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin is an organic compound characterized by the presence of a nitroethenyl group attached to a tetrahydrobenzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin typically involves the reaction of a suitable precursor with nitroethene under controlled conditions. One common method involves the use of a bromonitroethene derivative, which undergoes a reaction with a tetrahydrobenzodioxin precursor in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzodioxin compounds .
Scientific Research Applications
6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of 6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin involves its interaction with molecular targets through its nitroethenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic attack, which can result in the modification of proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(2-nitroethenyl)phenol
- 4-(2-Nitroethenyl)morpholine
- 2-Nitroethylbenzene
Uniqueness
6-(2-Nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxin is unique due to its tetrahydrobenzodioxin ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
6-(2-nitroethenyl)-2,3,4a,8a-tetrahydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7,9-10H,5-6H2 |
InChI Key |
DLQUOPDBUFBJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C=C(C=CC2O1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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